molecular formula C5H12O2 B1595762 2-Methyl-1,4-butanediol CAS No. 2938-98-9

2-Methyl-1,4-butanediol

Cat. No.: B1595762
CAS No.: 2938-98-9
M. Wt: 104.15 g/mol
InChI Key: MWCBGWLCXSUTHK-UHFFFAOYSA-N
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Description

2-Methyl-1,4-butanediol is an organic compound with the molecular formula C5H12O2. It is a colorless, viscous liquid that belongs to the family of diols, which are compounds containing two hydroxyl (OH) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,4-butanediol can be synthesized through various methods. One common method involves the hydrogenation of itaconic acid using palladium (Pd) and rhenium oxide (ReOx) catalysts. This reaction is carried out under specific conditions to ensure high yield and selectivity . Another method involves the transesterification of dimethyl carbonate with 1,4-butanediol in the presence of zinc acetate as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of citric acid over palladium or rhenium on titanium dioxide, zirconium dioxide, or carbon. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum.

    Substitution: Substitution reactions can occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions generally yield saturated alcohols.

    Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

2-Methyl-1,4-butanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,4-butanediol is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. This branching can influence its reactivity and the types of products formed during chemical reactions.

Properties

IUPAC Name

2-methylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCBGWLCXSUTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031185
Record name 2-Methyl-1,4-butanediol
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2938-98-9
Record name 2-Methyl-1,4-butanediol
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Record name 2-Methyl-1,4-butanediol
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Record name 2-Methyl-1,4-butanediol
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Record name 2-methylbutane-1,4-diol
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Record name 2-METHYL-1,4-BUTANEDIOL
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Synthesis routes and methods I

Procedure details

As described in detail in copending application Ser. No. 924,212, filed July 12, 1978, (FDN-1113), the catalyst of the invention will produce high quality butanediol by a process involving a two-stage catalytic hydrogenation of a butynediol solution containing formaldehyde. During the first stage of the process, or low pressure, low temperature stage, a butanediol product having a much lower carbonyl number is obtained. The carbonyl number is the conventional measure of the undesired aldehyde and acetal content including residual formaldehyde. In the second or finishing stage, which is carried out at higher pressures and/or temperatures than the first stage, much less 2-methyl-1,4-butanediol byproduct (methylbutanediol) is produced concurrently with butanediol.
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Synthesis routes and methods II

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
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Synthesis routes and methods III

Procedure details

A similar experiment, carried out in 5 ml of anhydrous ethanol, produced 75% 2-methyl-1,4-butanediol, 11.6% 3-methylbutanol, and 12.4% 3-methyl-1,3-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1,4-butanediol
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